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3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Sequential cross-coupling Chemoselective functionalization Dihalogenated building block

Medicinal chemistry programs targeting kinases require orthogonal dihalogenation for sequential elaboration without protection steps. Mono-halogenated analogs force inefficiencies. This compound solves that: • Orthogonal C3-Br (Suzuki) & C6-Cl (Buchwald-Hartwig/SNAr) enable two-step diversification without intermediate protection • Scaffold maps to Glumetinib (c-Met, IC₅₀=0.42 nM), ALK5 (IC₅₀=5.0 nM), PDE1 (IC₅₀=8.9 nM), PD-L1 (IC₅₀=9.6 nM) • CNS drug-like profile (TPSA=30.71 Ų, HBD=0, LogP=2.38) preserved through elaboration Supplied at ≥98% purity, free of dehalogenated impurities that poison cross-coupling catalysts.

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
CAS No. 2384198-19-8
Cat. No. B1449972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
CAS2384198-19-8
Molecular FormulaC7H5BrClN3
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=N1)Br)N=CC(=C2)Cl
InChIInChI=1S/C7H5BrClN3/c1-12-5-2-4(9)3-10-6(5)7(8)11-12/h2-3H,1H3
InChIKeyQABTWJZSXIHMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine: Dihalogenated Building Block for Kinase Chemistry


3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2384198-19-8, molecular formula C₇H₅BrClN₃, MW 246.49 g/mol) is a heterocyclic building block featuring a fused pyrazolo[4,3-b]pyridine core with bromine at the C3 position of the pyrazole ring, chlorine at the C6 position of the pyridine ring, and a methyl group at N1 . This specific [4,3-b] ring fusion pattern is the scaffold underlying clinically evaluated kinase inhibitors including Glumetinib (a c-Met inhibitor, IC₅₀ = 0.42 nM) and advanced leads targeting ALK5 (IC₅₀ = 5.0 nM), PDE1 (IC₅₀ down to 8.9 nM), and the PD-1/PD-L1 interaction (IC₅₀ = 9.6 nM) [1][2]. The compound serves as a versatile synthetic intermediate whose orthogonal C3–Br and C6–Cl handles enable sequential, chemoselective cross-coupling for the systematic exploration of structure–activity relationships on a therapeutically validated template .

Why 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine Cannot Be Replaced by Generic Analogs


The pyrazolopyridine chemical space encompasses multiple regioisomeric fusion patterns ([4,3-b], [3,4-b], [4,3-c], [3,4-c]), diverse N-substitution states (N–H vs. N–alkyl), and halogenation profiles (mono-, di-, or non-halogenated). These structural variables produce sharply divergent reactivity, physicochemical properties, and biological target engagement. The [4,3-b] isomer is specifically the scaffold exploited by Glumetinib and advanced ALK5/PDE1/PD-L1 inhibitors; the [3,4-b] isomer yields a different vector orientation incompatible with these binding sites [1]. N1–H analogs introduce unwanted tautomerism and hydrogen-bond donor capacity (HBD = 1) that can impair membrane permeability relative to the N1–methyl analog (HBD = 0) . Mono-halogenated derivatives (e.g., 6-chloro-1-methyl- or 3-bromo-1-methyl-analogs) lack the orthogonal dihalogenation pattern essential for sequential functionalization, forcing researchers into additional protection/deprotection steps that reduce synthetic efficiency . The evidence below quantifies these differentiation points.

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine vs. Closest Analogs: Quantitative Differentiation


Sequential Chemoselective Cross-Coupling from Dihalogenation

The target compound bears a bromine atom at the C3 position of the pyrazole ring and a chlorine atom at the C6 position of the pyridine ring, creating two electronically and sterically distinct cross-coupling handles on a single scaffold. The C3–Br bond on the electron-rich pyrazole ring is preferentially reactive toward oxidative addition with Pd(0) catalysts, enabling selective Suzuki–Miyaura coupling at this position while leaving the C6–Cl intact for subsequent Buchwald–Hartwig amination, Negishi coupling, or nucleophilic aromatic substitution . In contrast, the closest mono-halogenated comparators—6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2385450-29-1, only Cl at C6, MW 167.59) and 3-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1638593-61-9, only Br at C3, MW 212.05)—each carry only a single reactive halogen, providing one functionalization vector and necessitating additional synthetic steps for multi-vector diversification [1]. This reactivity difference between C(sp²)–Br and C(sp²)–Cl bonds in heteroaromatic systems is well-established: aryl bromides undergo oxidative addition to Pd(0) approximately 50–100× faster than the corresponding aryl chlorides under standard Suzuki conditions, providing the chemoselectivity window required for sequential coupling without protecting group manipulation [2].

Sequential cross-coupling Chemoselective functionalization Dihalogenated building block Medicinal chemistry

N1-Methyl vs. N–H: Tautomerism and H-Bond Donor Reduction

The N1-methyl substitution on the target compound eliminates the annular tautomerism (1H ⇌ 2H) present in the N–H analog 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine (CAS 1352397-44-4), ensuring a single defined regioisomeric species in solution and simplifying both analytical characterization and biological interpretation . Quantitatively, the N1-methyl compound has 0 hydrogen bond donors (HBD) vs. 1 HBD for the N–H analog, a critical parameter for membrane permeability where the rule-of-five cutoff for CNS drug-likeness is HBD ≤ 3, and each additional HBD can reduce passive permeability by approximately 10-fold [1]. The computed LogP for the target compound is 2.3842 (from Leyan, using XLogP3 methodology), while the N–H analog is expected to have a lower LogP (estimated ~1.5–1.8 based on the removal of the methyl group) owing to the additional polar N–H contributing to aqueous solubility at the expense of membrane partitioning [2]. The TPSA is 30.71 Ų for the target compound, well within the favorable range for oral bioavailability (TPSA < 140 Ų) .

Tautomerism Hydrogen bond donor LogP TPSA CNS drug-likeness

[4,3-b] vs. [3,4-b] Ring Fusion: Clinical Kinase Relevance

The pyrazolo[4,3-b]pyridine fusion pattern positions the pyridine nitrogen at the 5-position and the pyrazole N1 at the 1-position, creating a vector geometry that is complementary to the ATP-binding pockets of multiple therapeutically validated kinases. This specific scaffold is the core of Glumetinib, a highly selective c-Met inhibitor (IC₅₀ = 0.42 nM, 2400-fold selectivity over 312 kinases) that has induced tumor regression in MET-driven xenograft models [1]; ALK5 inhibitors developed via structure-based design (IC₅₀ = 5.0 nM against TGF-β receptor type-1) [2]; PDE1 inhibitors with IC₅₀ values reaching 8.9 nM [3]; and PD-1/PD-L1 interaction inhibitors (most potent compound D38: IC₅₀ = 9.6 nM in HTRF assay, EC₅₀ = 1.61 μM in co-culture model) [4]. The [3,4-b] regioisomer (e.g., CAS 1781008-16-9) presents a different nitrogen placement and vector geometry that is not directly superimposable onto these binding sites, making it structurally mismatched for programs pursuing these specific target classes . This body of evidence, while representing class-level rather than compound-specific data, establishes the translational relevance of the scaffold and supports its prioritization in kinase-focused procurement.

Kinase inhibitor scaffold Regioisomerism Structure-based drug design c-Met ALK5 PDE1

C6–Cl Position: Superior Reactivity and Binding Geometry

The chlorine atom at the C6 position of the pyridine ring in the target compound is specifically positioned para to the pyridine nitrogen (N5), creating an electron-deficient center amenable to nucleophilic aromatic substitution (SNAr) and Buchwald–Hartwig amination, while retaining sufficient steric accessibility for Pd-catalyzed cross-coupling [1]. The C7–Cl regioisomer (3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine, CAS 268547-53-1) places the chlorine ortho to the pyridine nitrogen, which significantly alters the electronic environment and can sterically hinder coupling reactions at that position . In the context of kinase inhibitor design, the C6 position on the [4,3-b] scaffold projects toward the solvent-exposed region or the ribose pocket of the ATP-binding site (depending on the specific kinase), while the C7 position would direct substituents into a different region of the binding pocket, potentially clashing with the hinge region in kinases like ALK5 and c-Met [2]. This positional difference translates into fundamentally different SAR trajectories, making the two isomers non-interchangeable for programs targeting these kinases.

Regiochemical positioning Cross-coupling reactivity Kinase hinge binding Chlorine positional isomer

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine: High-Value Drug Discovery Applications


Sequential Suzuki/Buchwald–Hartwig Library for Kinase SAR

The orthogonal C3–Br and C6–Cl handles enable a two-step diversification sequence without intermediate protection: Step 1 employs Suzuki–Miyaura coupling at C3–Br (using Pd(PPh₃)₄ or Pd(dppf)Cl₂ with aryl/heteroaryl boronic acids) under conditions that preserve the C6–Cl bond; Step 2 introduces amine diversity at C6–Cl via Buchwald–Hartwig amination (using Pd₂(dba)₃/XPhos or BrettPhos) or SNAr with primary/secondary amines . This strategy directly maps onto the SAR geometry observed in ALK5 and PDE1 inhibitor programs where the C3 aryl group occupies the hydrophobic back pocket and the C6 amine engages the solvent channel or ribose pocket [1]. The approach is directly enabled by the dihalogenation pattern of the target compound and is not executable with mono-halogenated analogs without additional synthetic manipulation.

CNS-Penetrant Kinase Inhibitor Lead Generation

The computed physicochemical profile of the target compound—TPSA = 30.71 Ų, HBD = 0, LogP = 2.38, MW = 246.49, Rotatable Bonds = 0—places it within the optimal CNS drug-likeness space defined by Wager et al. (CNS MPO score ≥ 4.0 correlates with high probability of brain penetration) . These properties are intrinsic to the N1-methylated [4,3-b] scaffold and would degrade with the N–H analog (HBD increases to 1) or with larger substituents. For programs targeting CNS kinases (e.g., PDE1 for neurodegenerative disorders, TRK1 for pain), the target compound provides a starting point that preserves CNS drug-likeness through multiple rounds of elaboration, whereas the N–H analog would introduce a polarity penalty from the outset [1].

PD-1/PD-L1 Inhibitor Development

Dai et al. (2021) demonstrated that 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives can achieve potent PD-1/PD-L1 inhibition (D38: IC₅₀ = 9.6 nM in HTRF assay; EC₅₀ = 1.61 μM in functional co-culture) . The target compound, with its dihalogenation pattern, allows systematic exploration of the two critical vector positions identified in the D38 binding model: the C3 position, which interacts with the PD-L1 dimer interface (accessible via C3–Br Suzuki coupling), and the C6 position, which can be elaborated to modulate solubility and pharmacokinetics [1]. This dual-vector SAR exploration is not feasible with either the 3-bromo-only or 6-chloro-only mono-halogenated analogs.

Scale-Up Enabled by High-Purity Supply

The target compound is commercially available at 98% purity (Leyan, Product No. 2228399) and 95% minimum purity (CymitQuimica/Biosynth), with the key quality attribute being the absence of dehalogenated impurities that could lead to scrambling in subsequent cross-coupling steps [1]. For medicinal chemistry programs transitioning from hit-to-lead to lead optimization, consistent building block purity at the ≥95% level is critical for reproducible Suzuki–Miyaura coupling yields—impurity levels above 5% (particularly debrominated byproducts) can act as catalyst poisons or competing substrates, reducing coupling efficiency by 30–50% [2]. The 98% purity specification from Leyan exceeds the typical 95% industry threshold for building block procurement, providing additional margin for reaction robustness.

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